

Application Note: High-Resolution Mass Spectrometry of 8-Hydroxyoctadecanoyl-CoA

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Compound of Interest

Compound Name: 8-hydroxyoctadecanoyl-CoA

Cat. No.: B15550990 Get Quote

Introduction

8-Hydroxyoctadecanoyl-CoA is a hydroxylated long-chain fatty acyl-coenzyme A. Long-chain acyl-CoAs are crucial intermediates in fatty acid metabolism, serving as substrates for energy production through beta-oxidation and for the synthesis of complex lipids. The hydroxylation of the fatty acid chain, in this case at the 8th position of an 18-carbon chain, suggests its involvement in specific metabolic pathways, such as the omega-oxidation pathway, which is critical for the detoxification of fatty acids when beta-oxidation is impaired. The analysis of such molecules is essential for researchers in metabolism, drug development, and diagnostics to understand disease states like metabolic syndrome, genetic disorders of fatty acid oxidation, and to investigate the effects of new therapeutic agents.

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers a powerful analytical platform for the sensitive and specific quantification of **8-hydroxyoctadecanoyl-CoA** in complex biological matrices. This application note provides a detailed protocol for the extraction, separation, and detection of **8-hydroxyoctadecanoyl-CoA** using LC-HRMS.

Metabolic Significance

8-Hydroxyoctadecanoyl-CoA is an intermediate in the omega-oxidation of fatty acids. This metabolic pathway serves as an alternative to beta-oxidation, particularly for medium-chain fatty acids, and becomes more significant when beta-oxidation is defective.[1][2] The process is initiated by the hydroxylation of the omega (ω) or ω -1 carbon of the fatty acid by cytochrome



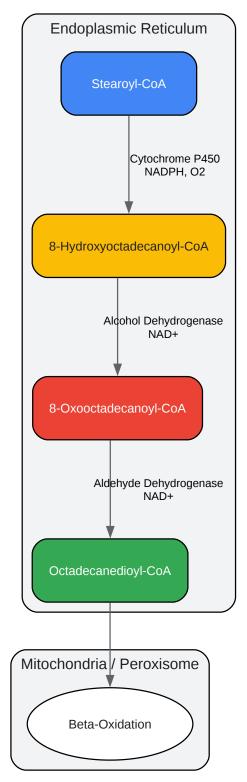




P450 enzymes in the endoplasmic reticulum.[1][2][3][4][5] The resulting hydroxy fatty acid can be further oxidized to a dicarboxylic acid, which can then undergo beta-oxidation from both ends.



Fatty Acid Omega-Oxidation Pathway



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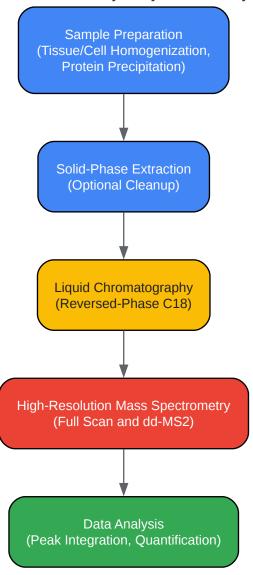
Caption: Omega-oxidation of Stearoyl-CoA.



Experimental Workflow

The overall workflow for the analysis of **8-hydroxyoctadecanoyl-CoA** consists of sample preparation, liquid chromatography separation, and high-resolution mass spectrometry detection.

Experimental Workflow for 8-Hydroxyoctadecanoyl-CoA Analysis



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Caption: Analytical workflow.

Detailed Protocols



Sample Preparation

This protocol is adapted for cultured cells or tissue samples.

Materials:

- · Ice-cold Phosphate-Buffered Saline (PBS)
- Ice-cold deionized water with 0.6% formic acid
- Acetonitrile (ACN), LC-MS grade
- Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA.
- 1.7 mL microcentrifuge tubes

Procedure:

- · Cell Harvesting:
 - For adherent cells, rinse the culture plate twice with ice-cold PBS.
 - Add 1 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a 1.7 mL microcentrifuge tube.
 - Centrifuge at 1,000 x g for 5 minutes at 4°C.
 - Aspirate the supernatant.
- Tissue Homogenization:
 - Weigh 20-50 mg of frozen tissue and place it in a suitable homogenization tube.
 - Add 500 μL of ice-cold deionized water with 0.6% formic acid.
 - Homogenize the tissue on ice until no visible particles remain.
- Extraction:



- \circ To the cell pellet or tissue homogenate, add 300 μL of ice-cold deionized water with 0.6% formic acid and the internal standard.
- Vortex thoroughly to resuspend the pellet.
- Add 900 μL of ice-cold acetonitrile.
- Vortex vigorously for 1 minute to precipitate proteins.
- Incubate at -20°C for 30 minutes.
- Centrifuge at 15,000 x g for 10 minutes at 4°C.
- Sample Collection:
 - Carefully transfer the supernatant to a new 1.7 mL microcentrifuge tube.
 - Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
 - \circ Reconstitute the dried extract in 100 μ L of 50:50 (v/v) water:acetonitrile with 10 mM ammonium acetate.
 - Vortex and centrifuge at 15,000 x g for 5 minutes at 4°C.
 - Transfer the clear supernatant to an autosampler vial for LC-HRMS analysis.

Liquid Chromatography

Instrumentation:

 High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:



Parameter	Setting
Column	Reversed-phase C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A	Water with 10 mM Ammonium Acetate, pH 8.5 (adjusted with ammonium hydroxide)
Mobile Phase B	Acetonitrile
Gradient	0-2 min: 20% B; 2-15 min: 20-95% B; 15-20 min: 95% B; 20.1-25 min: 20% B
Flow Rate	0.3 mL/min
Column Temperature	40°C

| Injection Volume | 5 µL |

High-Resolution Mass Spectrometry

Instrumentation:

• High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with a heated electrospray ionization (HESI) source.

MS Parameters:



Parameter	Positive Ion Mode	Negative Ion Mode
Ionization Mode	HESI (+)	HESI (-)
Spray Voltage	3.5 kV	-3.0 kV
Capillary Temp.	320°C	320°C
Sheath Gas	40 (arbitrary units)	40 (arbitrary units)
Aux Gas	10 (arbitrary units)	10 (arbitrary units)
Full Scan Resolution	70,000	70,000
Full Scan Range	m/z 300-1200	m/z 300-1200
dd-MS2 Resolution	17,500	17,500

| Collision Energy | Stepped HCD (20, 30, 40 eV) | Stepped HCD (20, 30, 40 eV) |

Data Presentation Quantitative Data for 8-Hydroxyoctadecanoyl-CoA

The following table summarizes the key mass spectrometric data for the identification and quantification of **8-hydroxyoctadecanoyl-CoA**.

Compound	Formula	Monoisotopic Mass (Da)	Adduct	Precursor m/z (Calculated)
8- Hydroxyoctadeca noyl-CoA	C39H68N7O18P 3S	1047.3660	[M+H]+	1048.3738
[M-H]-	1046.3582			
Heptadecanoyl- CoA (IS)	C38H68N7O17P 3S	1019.3711	[M+H]+	1020.3789
[M-H]-	1018.3633			

Predicted High-Resolution MS/MS Fragments



The fragmentation of acyl-CoAs is well-characterized. In positive ion mode, a neutral loss of the adenosine diphosphate moiety (507 Da) is common.[6][7] In negative ion mode, characteristic fragments of the CoA molecule are observed.

Positive Ion Mode Fragments:

Precursor Ion	Predicted Fragment Ion	m/z (Calculated)	Description
[M+H]+ (1048.3738)	[M+H - 507.0036]+	541.3702	Acyl chain + pantetheine
	[C10H14N5O7P]+	347.0580	Adenosine monophosphate

| | [C10H15N5O10P2]+ | 428.0372 | Adenosine diphosphate |

Negative Ion Mode Fragments:

Precursor Ion	Predicted Fragment Ion	m/z (Calculated)	Description
[M-H]- (1046.3582)	[M-H - H2O]-	1028.3476	Loss of water from hydroxyl group
	[C21H34N7O16P3S]-	809.0901	Coenzyme A

| | [C10H12N5O10P2]- | 426.0216 | Adenosine diphosphate |

Disclaimer: This application note provides a general protocol and should be optimized for specific instrumentation and sample types. The use of an appropriate internal standard is crucial for accurate quantification.

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